Comprehensive Technical Guide on (R)-Butyryl Carnitine-d5 Chloride: Structural Dynamics, Metabolic Significance, and Analytical Workflows
Comprehensive Technical Guide on (R)-Butyryl Carnitine-d5 Chloride: Structural Dynamics, Metabolic Significance, and Analytical Workflows
Executive Summary
Acylcarnitines are critical intermediates in lipid metabolism, responsible for shuttling fatty acids across the mitochondrial membrane for β-oxidation. Among these, Butyryl-L-carnitine (C4-carnitine) serves as a pivotal short-chain biomarker for diagnosing inborn errors of metabolism (such as Short-Chain Acyl-CoA Dehydrogenase deficiency), evaluating insulin resistance, and assessing the severity of coronary artery disease (CAD) 1.
To accurately quantify this metabolite in complex biological matrices (plasma, serum, or cerebrospinal fluid), researchers rely on Isotope Dilution Mass Spectrometry (IDMS). (R)-Butyryl Carnitine-d5 Chloride is the gold-standard stable isotope-labeled internal standard (IS) for these assays [[2]](). This whitepaper provides an in-depth analysis of its chemical structure, its biological context, and a self-validating analytical protocol for its use in high-throughput LC-MS/MS metabolomics.
Structural Chemistry and Isotopic Dynamics
(R)-Butyryl Carnitine-d5 Chloride is the deuterium-labeled, biologically active (R)-enantiomer of butyryl-L-carnitine hydrochloride. The incorporation of five deuterium atoms (d5) onto the butyryl acyl chain significantly increases the mass-to-charge ratio (
Causality in Isotope Selection
Why use a d5 label instead of a d3 or 13C label?
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Mass Shift: A mass shift of +5 Da ensures absolute separation from the naturally occurring isotopic envelope of unlabeled C4-carnitine (which typically spans M to M+2). This prevents cross-talk in the Multiple Reaction Monitoring (MRM) channels.
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Matrix Effect Normalization: Because the physicochemical properties of the d5-labeled compound are virtually identical to the endogenous metabolite, it co-elutes exactly during Liquid Chromatography (LC). It experiences the exact same ion suppression or enhancement from co-eluting matrix components in the Electrospray Ionization (ESI) source, perfectly normalizing the quantitative signal.
Physicochemical Properties
| Property | Specification |
| Chemical Name | (2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Chloride |
| Synonyms | (Butyryl-d5)-L-carnitine Chloride; L-Carnitine Butyryl-d5 Ester Chloride |
| Molecular Formula | C₁₁H₁₇D₅ClNO₄ |
| Molecular Weight | 272.78 g/mol |
| Isotopic Purity | ≥99% deuterated forms |
| Physical State | Solid |
| Solubility | Ethanol, DMSO, DMF, Water |
| Storage Conditions | -20°C, desiccated and protected from light |
Metabolic Causality: The Carnitine Shuttle
To understand the diagnostic utility of butyryl-L-carnitine, one must understand the Carnitine Shuttle . While medium and short-chain fatty acids can sometimes diffuse into the mitochondria, the highly regulated carnitine transport system is the primary mechanism for acyl-CoA translocation 3.
When mitochondrial β-oxidation is impaired (e.g., due to enzyme deficiencies or systemic hypoxia during sepsis), acyl-CoA intermediates accumulate in the mitochondrial matrix. To prevent CoA depletion, these acyl groups are transferred back to L-carnitine, forming acylcarnitines (like C4-carnitine) which are exported into the bloodstream [[4]](). Thus, plasma C4-carnitine levels serve as a direct, real-time proxy for intramitochondrial metabolic bottlenecks.
Caption: Mitochondrial Carnitine Shuttle Pathway for Fatty Acid Transport and Acylcarnitine Formation.
Analytical Methodology: LC-MS/MS Quantification
To ensure absolute trustworthiness in metabolomic data, the extraction and quantification protocol must be a self-validating system . The following methodology details the extraction of butyryl-L-carnitine from human plasma using (R)-Butyryl Carnitine-d5 Chloride as the internal standard.
Step-by-Step Extraction Protocol
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Sample Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
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Causality: 50 µL provides sufficient analyte for detection above the Lower Limit of Quantitation (LLOQ) without overloading the LC column with endogenous phospholipids.
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Internal Standard Spiking: Add 10 µL of the (R)-Butyryl Carnitine-d5 Chloride working solution (e.g., 5 µM in 50% methanol).
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Causality: Spiking the IS before extraction ensures that any physical loss of the sample during subsequent precipitation or transfer steps affects the endogenous analyte and the IS equally. The ratio remains constant, preserving quantitative accuracy.
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Protein Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) to the sample.
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Causality: Organic solvents disrupt the hydration shell of plasma proteins, causing them to denature and precipitate. This releases any protein-bound acylcarnitines into the solvent and prevents proteins from irreversibly clogging the LC column.
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Agitation and Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Causality: High-speed centrifugation compacts the denatured proteins into a tight pellet, yielding a clear, particulate-free supernatant.
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Evaporation: Transfer 150 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of Nitrogen gas (N₂) at 30°C.
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Causality: Removing the highly organic extraction solvent is critical. If injected directly into a reversed-phase LC system, the high organic content would cause the highly polar short-chain acylcarnitines to elute in the void volume (solvent effect).
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Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
System Validation & Quality Control (Self-Validating Architecture)
A protocol is only as reliable as its internal checks. To validate this assay:
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Calibration Curve: Run a 6-to-8 point calibration curve of unlabeled Butyryl-L-carnitine ranging from 0.05 µM to 10 µM, each spiked with the constant IS. The linear regression (
) must be . -
Blank Matrix Test: Inject a "Zero Standard" (matrix spiked with IS only, no unlabeled analyte) to verify the absence of isotopic interference or carryover from previous high-concentration injections.
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QC Bracketing: Inject Quality Control (QC) samples at Low, Mid, and High concentrations after every 20 experimental samples. The calculated concentration must fall within
of the theoretical value to validate the batch run.
Caption: LC-MS/MS Workflow for Acylcarnitine Quantification using Isotope Dilution.
LC-MS/MS Parameters
For short-chain acylcarnitines, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized Reversed-Phase (RP) columns are preferred.
Representative RP-UHPLC Gradient Table: (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.4 | 95 | 5 |
| 1.00 | 0.4 | 95 | 5 |
| 4.00 | 0.4 | 10 | 90 |
| 5.00 | 0.4 | 10 | 90 |
| 5.10 | 0.4 | 95 | 5 |
| 7.00 | 0.4 | 95 | 5 |
Mass Spectrometry (Positive ESI Mode):
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Unlabeled Butyryl-L-carnitine: Precursor
~232.2 Product 85.1 (quantifier ion). -
(R)-Butyryl Carnitine-d5: Precursor
~237.2 Product 85.1 (quantifier ion). (Note: The product ion at 85 represents the common carnitine backbone fragment, which remains undeuterated, while the precursor mass reflects the +5 Da shift on the butyryl chain).
Data Interpretation and Clinical Translation
Once the LC-MS/MS run is complete, the data system integrates the area under the curve (AUC) for both the endogenous C4-carnitine peak and the (R)-Butyryl Carnitine-d5 peak.
The concentration of the endogenous metabolite is calculated using the formula:
Because the deuterated internal standard perfectly mimics the extraction recovery and ionization efficiency of the target analyte, this ratio effectively cancels out matrix interference. This level of precision is what allows clinicians to confidently use C4-carnitine levels to diagnose metabolic disorders 5 or assess the severity of systemic diseases like acute cholangitis 4.
References
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[[2]]() "(R)-Butyryl carnitine-d5 chloride | Stable Isotope." MedChemExpress.
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5 "Butyryl-L-carnitine analytical standard 25576-40-3." Sigma-Aldrich.
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1 "Acylcarnitines Profile." THETA Biomarkers.
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3 "Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease." National Center for Biotechnology Information (PMC).
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4 "Predictive value of presepsin and acylcarnitines for severity and biliary drainage in acute cholangitis." World Journal of Gastroenterology.
Sources
- 1. Acylcarnitines - THETA Biomarkers [thetabiomarkers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 5. 丁酰基- L -肉碱 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
